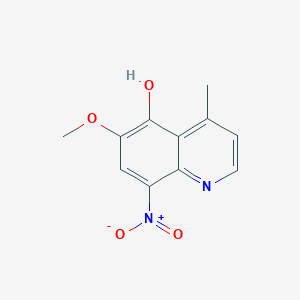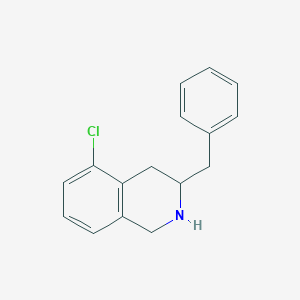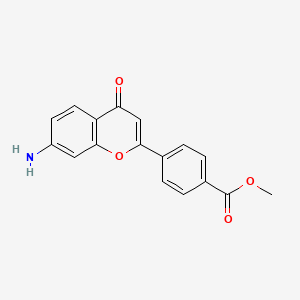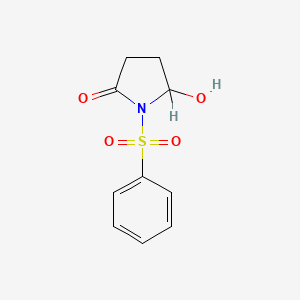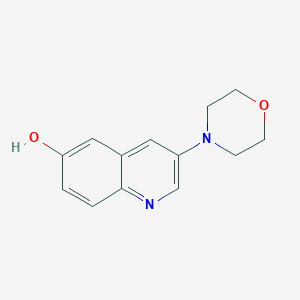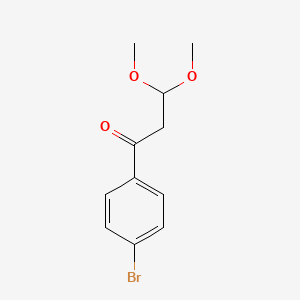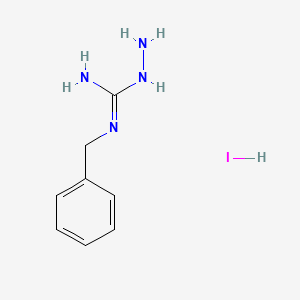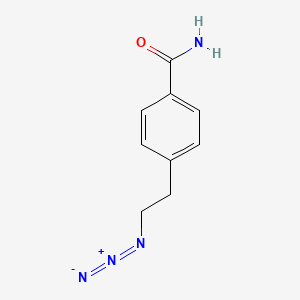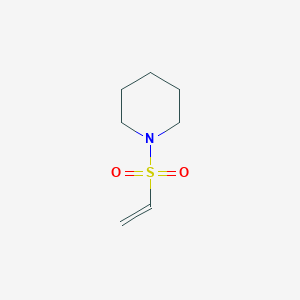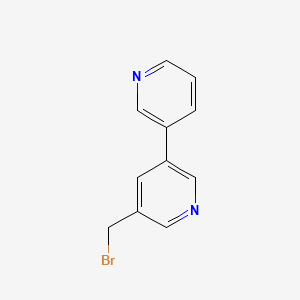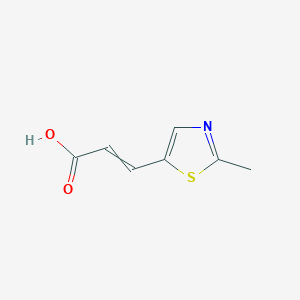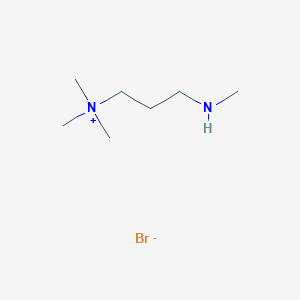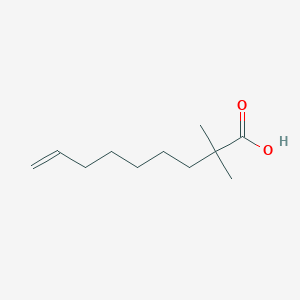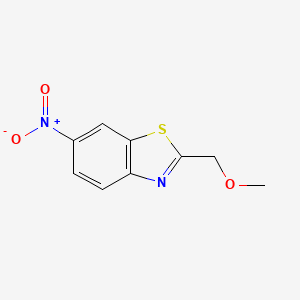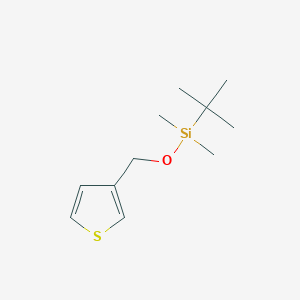
Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 3-thienylmethoxy group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-thienylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
tert-Butyl(dimethyl)silyl chloride+3-thienylmethanol→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for alcohols and amines due to its stability and ease of removal.
Materials Science: The compound is used in the synthesis of organosilicon polymers and materials with unique electronic properties.
Biology and Medicine: It is used in the development of silicon-based drugs and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.
Wirkmechanismus
The mechanism of action of Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in organic synthesis. The tert-butyl and dimethyl groups provide steric protection, while the thienylmethoxy group can participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilanol: Similar structure but with a hydroxyl group instead of a thienylmethoxy group.
tert-Butyldimethylsilyl chloride: Precursor used in the synthesis of Tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane.
tert-Butyl(dimethyl)(3-methylphenoxy)silane: Similar structure but with a methylphenoxy group instead of a thienylmethoxy group.
Uniqueness
This compound is unique due to the presence of the thienylmethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of organosilicon compounds with specific functional properties.
Eigenschaften
Molekularformel |
C11H20OSSi |
|---|---|
Molekulargewicht |
228.43 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(thiophen-3-ylmethoxy)silane |
InChI |
InChI=1S/C11H20OSSi/c1-11(2,3)14(4,5)12-8-10-6-7-13-9-10/h6-7,9H,8H2,1-5H3 |
InChI-Schlüssel |
NWORHKAOLRBMTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CSC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
